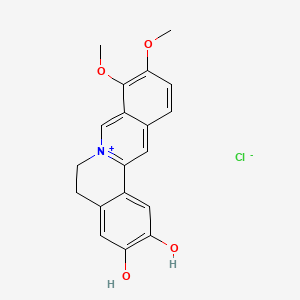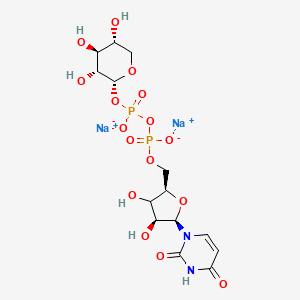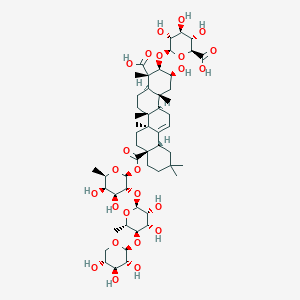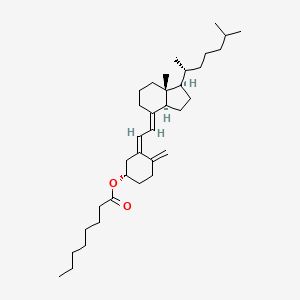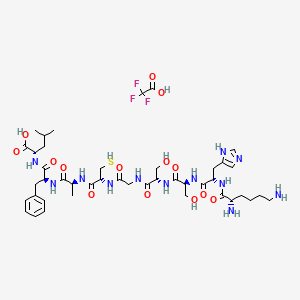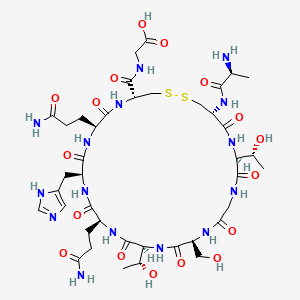
SPACE peptide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SPACE peptide is a synthetic peptide known for its unique ability to penetrate the skin and enhance the delivery of various therapeutic agents. It has garnered significant attention in the fields of drug delivery and cosmetic science due to its efficiency and minimal toxicity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: SPACE peptide is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) to activate the carboxyl group of the amino acid.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin using trifluoroacetic acid (TFA).
Industrial Production Methods: In industrial settings, the production of this compound follows Good Manufacturing Practice (GMP) guidelines to ensure high purity and consistency. Large-scale production involves automated peptide synthesizers and rigorous quality control measures to meet pharmaceutical standards .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at methionine and cysteine residues.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and performic acid.
Reducing Agents: Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reactions: Typically involve the use of specific amino acid derivatives and coupling reagents under controlled conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfonic acids.
Reduction Products: Reduced thiol groups.
Substitution Products: Modified peptides with altered amino acid sequences
Wissenschaftliche Forschungsanwendungen
SPACE-Peptid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung für die Untersuchung der Peptidsynthese und -modifikation verwendet.
Biologie: Erleichtert die Abgabe von Biomolekülen in Zellen und unterstützt so zelluläre Studien und die genetische Forschung.
Medizin: Verbessert die transdermale Abgabe von Medikamenten, was zu besseren therapeutischen Ergebnissen bei verschiedenen Erkrankungen führt.
5. Wirkmechanismus
SPACE-Peptid verbessert die Abgabe von therapeutischen Wirkstoffen, indem es mit Hautproteinen interagiert und ihre Sekundärstrukturen verändert. Diese Interaktion erhöht die Permeabilität der Haut, was einen effizienteren transzellulären Transport von Medikamenten ermöglicht. Das Peptid bindet an Keratin in der Haut und erleichtert die Partitionierung von Medikamenten in keratreiche Korneocyten .
Ähnliche Verbindungen:
Polyarginin: Ein weiteres zellpenetrierendes Peptid, das für seine Effizienz bei der Wirkstoffabgabe bekannt ist.
TD-1: Ein Peptid mit ähnlichen Hauteindringungseigenschaften.
Dermis-lokalisierendes Peptid: Zielt speziell auf die Dermisschicht der Haut ab.
Hautpenetrierendes lineares Peptid (LP-12): Bekannt für seine Fähigkeit, die Abgabe von hydrophoben Medikamenten zu verbessern.
Einzigartigkeit von SPACE-Peptid: SPACE-Peptid zeichnet sich durch seine geringe Toxizität und seine hohe Effizienz bei der Verbesserung der Wirkstoffabgabe aus. Es verändert die Hautlipidbarriere nicht signifikant, was es zu einer sichereren Option für transdermale Anwendungen macht .
Wirkmechanismus
SPACE peptide enhances the delivery of therapeutic agents by interacting with skin proteins and altering their secondary structures. This interaction increases the permeability of the skin, allowing for more efficient transcellular transport of drugs. The peptide binds to keratin in the skin, facilitating the partitioning of drugs into keratin-rich corneocytes .
Vergleich Mit ähnlichen Verbindungen
Polyarginine: Another cell-penetrating peptide known for its efficiency in drug delivery.
TD-1: A peptide with similar skin penetration properties.
Dermis-localizing Peptide: Specifically targets the dermal layer of the skin.
Skin Penetrating Linear Peptide (LP-12): Known for its ability to enhance the delivery of hydrophobic drugs.
Uniqueness of SPACE Peptide: this compound stands out due to its minimal toxicity and high efficiency in enhancing drug delivery. It does not significantly alter the skin lipid barrier, making it a safer option for transdermal applications .
Eigenschaften
Molekularformel |
C40H63N15O17S2 |
|---|---|
Molekulargewicht |
1090.2 g/mol |
IUPAC-Name |
2-[[(4R,7S,10S,13S,16S,19S,25S,28R)-7,13-bis(3-amino-3-oxopropyl)-28-[[(2S)-2-aminopropanoyl]amino]-16,25-bis[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-10-(1H-imidazol-5-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C40H63N15O17S2/c1-16(41)32(64)52-25-14-74-73-13-24(33(65)46-11-29(62)63)53-35(67)20(4-6-26(42)59)49-36(68)22(8-19-9-44-15-47-19)51-34(66)21(5-7-27(43)60)50-40(72)31(18(3)58)55-37(69)23(12-56)48-28(61)10-45-39(71)30(17(2)57)54-38(25)70/h9,15-18,20-25,30-31,56-58H,4-8,10-14,41H2,1-3H3,(H2,42,59)(H2,43,60)(H,44,47)(H,45,71)(H,46,65)(H,48,61)(H,49,68)(H,50,72)(H,51,66)(H,52,64)(H,53,67)(H,54,70)(H,55,69)(H,62,63)/t16-,17+,18+,20-,21-,22-,23-,24-,25-,30-,31-/m0/s1 |
InChI-Schlüssel |
NDGGTJRAQNJEBK-GTKCDMHESA-N |
Isomerische SMILES |
C[C@H]([C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H](C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)[C@@H](C)O)CO)O |
Kanonische SMILES |
CC(C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C)N)C(=O)NCC(=O)O)CCC(=O)N)CC2=CN=CN2)CCC(=O)N)C(C)O)CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-cyano-3-[5-(3-hydroxyphenyl)thiophen-2-yl]prop-2-enamide](/img/structure/B10857450.png)
![4-[3-[2-Chloro-6-(trifluoromethyl)benzoyl]imidazo[1,5-a]pyridin-1-yl]-2-hydroxybenzoic acid](/img/structure/B10857458.png)
![5-[5-[3-[(1S,5R)-1-[2-fluoro-4-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexan-3-yl]propylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]-4-methyl-1,3-oxazole;hydrochloride](/img/structure/B10857466.png)
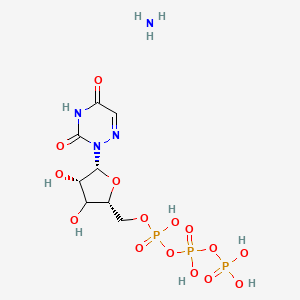
![3-ethyl-5-(3-methyl-1,3-benzothiazol-2-ylidene)-2-[(1-methylpyridin-1-ium-2-yl)methylidene]-1,3-thiazolidin-4-one;chloride](/img/structure/B10857487.png)

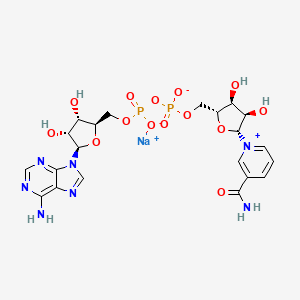
![[2-[[2-(1-adamantyl)acetyl]oxymethyl]-3-[3-(diethylamino)propoxycarbonyloxy]propyl] (9E,12E)-octadeca-9,12-dienoate](/img/structure/B10857507.png)
